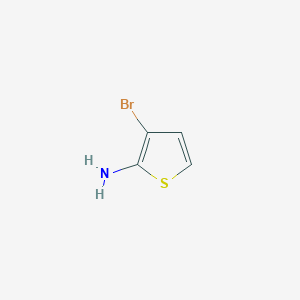

3-Bromothiophen-2-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

3-bromothiophen-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4BrNS/c5-3-1-2-7-4(3)6/h1-2H,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCNQVNWZDWLQLH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1Br)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4BrNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00617112 | |

| Record name | 3-Bromothiophen-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00617112 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

774492-91-0 | |

| Record name | 3-Bromothiophen-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00617112 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Bromothiophen-2-amine: Chemical Properties, Structure, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromothiophen-2-amine is a crucial heterocyclic building block in the fields of medicinal chemistry and materials science. Its unique structural and electronic properties, arising from the combination of a thiophene ring, a bromine atom, and an amino group, make it a versatile intermediate for the synthesis of a wide array of complex organic molecules. This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and applications of this compound, with a particular focus on its role in drug discovery and development.

Chemical Properties and Structure

This compound is a substituted thiophene with the molecular formula C₄H₄BrNS. The presence of the electron-donating amino group and the electron-withdrawing bromine atom on the thiophene ring significantly influences its reactivity and physical properties.

Physicochemical Data

| Property | Value | Source |

| CAS Number | 774492-91-0 | [1] |

| Molecular Formula | C₄H₄BrNS | [2] |

| Molecular Weight | 178.05 g/mol | [1] |

| Appearance | No data available | |

| Melting Point | No data available | |

| Boiling Point | No data available | |

| Solubility | No data available | |

| Storage | Sealed in dry, store in freezer, under -20°C | [1] |

Structural Information

The structure of this compound is characterized by a thiophene ring substituted at the 2-position with an amino group and at the 3-position with a bromine atom.

| Identifier | Value |

| IUPAC Name | This compound |

| SMILES | NC1=C(Br)C=CS1 |

| InChI Key | InChIKey=JZJZUEJIVBSRKR-UHFFFAOYSA-N |

Experimental Protocols

Synthesis of this compound

A plausible synthetic pathway starts with the commercially available 3-bromothiophene. The introduction of the amino group at the 2-position can be challenging due to the directing effects of the bromine atom. One potential, though not explicitly detailed in the search results for this specific molecule, is a multi-step process involving nitration followed by reduction.

Step 1: Synthesis of 3-Bromothiophene (Precursor)

A well-established method for the synthesis of 3-bromothiophene involves the debromination of 2,3,5-tribromothiophene.[3][4][5]

Materials:

-

2,3,5-tribromothiophene

-

Zinc dust

-

Acetic acid

-

Water

-

10% Sodium carbonate solution

-

Calcium chloride

Equipment:

-

5-L three-necked, round-bottomed flask

-

Efficient stirrer

-

Reflux condenser

-

Dropping funnel

Procedure:

-

Equip a 5-L three-necked flask with a stirrer, reflux condenser, and dropping funnel.

-

Add 1850 ml of water, 783 g (12.0 moles) of zinc dust, and 700 ml of acetic acid to the flask.

-

Heat the mixture to reflux with continuous stirring.

-

Remove the heating mantle and add 1283 g (4.00 moles) of 2,3,5-tribromothiophene dropwise at a rate that maintains a gentle reflux. This addition should take approximately 70 minutes.

-

After the addition is complete, reapply heat and continue to reflux for 3 hours.

-

Arrange the condenser for downward distillation and distill the mixture until no more organic material is collected with the water.

-

Separate the heavier organic layer and wash it sequentially with 50 ml of 10% sodium carbonate solution and 100 ml of water.

-

Dry the organic layer over calcium chloride.

-

Fractionally distill the dried product. Collect the fraction boiling at 159–160°C, which is 3-bromothiophene. The yield is typically in the range of 89–90%.[3]

Step 2: Amination of 3-Bromothiophene (Conceptual)

Direct amination of 3-bromothiophene at the 2-position is not straightforward. A potential route could involve:

-

Nitration: Introduction of a nitro group at the 2-position of 3-bromothiophene. This reaction would need to be carefully controlled to achieve the desired regioselectivity.

-

Reduction: Reduction of the nitro group to an amino group.

A detailed, validated experimental protocol for this specific transformation was not found in the provided search results. Researchers would need to develop and optimize this procedure based on established methods for the nitration and reduction of thiophene derivatives.

Reactivity and Role in Drug Discovery

The dual functionality of this compound, possessing both a nucleophilic amino group and a bromine atom suitable for cross-coupling reactions, makes it a valuable synthon in medicinal chemistry.

Key Reactions

-

N-Functionalization: The amino group can readily undergo acylation, alkylation, and other reactions to introduce a variety of substituents.

-

Palladium-Catalyzed Cross-Coupling Reactions: The bromine atom is well-suited for Suzuki, Stille, and other palladium-catalyzed cross-coupling reactions, allowing for the formation of carbon-carbon and carbon-heteroatom bonds.[6]

Applications in Kinase Inhibitor Synthesis

Thiophene-based compounds are recognized as important scaffolds for the development of kinase inhibitors.[7] Kinases are a class of enzymes that play a critical role in cellular signaling pathways, and their dysregulation is implicated in numerous diseases, including cancer. The thiophene ring can act as a bioisostere of a phenyl ring, offering similar steric properties with different electronic characteristics, which can be advantageous for modulating drug-target interactions.

Derivatives of 3-bromothiophene are utilized in the synthesis of kinase inhibitors. The general strategy involves using the thiophene core as a central scaffold and functionalizing it to achieve high-affinity binding to the ATP-binding site of the target kinase.

The following diagram illustrates a conceptual signaling pathway involving a receptor tyrosine kinase (RTK) and how a thiophene-based inhibitor, potentially synthesized from a 3-bromothiophene derivative, can block its activity.

Caption: Conceptual pathway of kinase inhibition by a thiophene-based drug.

Conclusion

This compound is a valuable and versatile building block for organic synthesis, particularly in the realm of drug discovery. Its unique combination of functional groups allows for diverse chemical modifications, making it an attractive starting material for the synthesis of complex heterocyclic systems. While detailed physical and synthetic data for this specific compound are not extensively documented in readily available literature, its potential as a precursor to novel kinase inhibitors and other therapeutic agents warrants further investigation and methodological development. This guide provides a foundational understanding for researchers and scientists looking to leverage the synthetic potential of this compound in their research endeavors.

References

A Technical Guide to the Spectroscopic Characterization of 3-Bromothiophen-2-amine

For Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a detailed technical guide to the spectroscopic characterization of 3-Bromothiophen-2-amine. Due to the limited availability of published experimental spectra for this specific compound, this guide presents predicted spectroscopic data based on the analysis of structurally similar compounds and established spectroscopic principles. It includes comprehensive tables for predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, detailed experimental protocols for acquiring such data, and a logical workflow for structural elucidation.

Introduction

This compound is a substituted thiophene derivative of interest in medicinal chemistry and materials science. Thiophene-based structures are key components in numerous pharmaceutical agents. Accurate structural characterization is paramount for its application in research and development. The primary methods for unambiguous structure determination are NMR, IR, and MS. This guide synthesizes the expected spectroscopic signature of this compound.

While direct experimental data is scarce in public databases, the predictable nature of spectroscopic techniques allows for the reliable estimation of its spectral characteristics. The predictions herein are derived from data on analogous compounds, including 3-bromothiophene, various N-substituted 2-aminothiophenes, and general principles of spectroscopy.

Predicted Spectroscopic Data

The following sections and tables summarize the predicted quantitative spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

¹H NMR (Proton NMR): The ¹H NMR spectrum is expected to show two doublets for the thiophene ring protons and a broad singlet for the amine protons. The protons at positions 4 and 5 of the thiophene ring are coupled to each other, resulting in a doublet for each. The amine protons are expected to be a broad signal due to quadrupole broadening from the nitrogen atom and potential hydrogen exchange.

Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃)

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

|---|---|---|---|

| H4 | ~6.8 - 7.0 | Doublet | ~5.5 - 6.0 |

| H5 | ~6.5 - 6.7 | Doublet | ~5.5 - 6.0 |

| NH₂ | ~3.5 - 4.5 | Broad Singlet | - |

Note: Chemical shifts are referenced to TMS (0.00 ppm). The NH₂ signal may vary in position depending on concentration and solvent and will disappear upon D₂O exchange[1].

¹³C NMR (Carbon NMR): The ¹³C NMR spectrum is expected to show four distinct signals for the four carbon atoms of the thiophene ring. The carbon atoms attached to bromine (C3) and nitrogen (C2) will be significantly influenced by these heteroatoms.

Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃)

| Carbon | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C2 | ~145 - 150 |

| C3 | ~105 - 110 |

| C4 | ~120 - 125 |

| C5 | ~115 - 120 |

Note: Chemical shifts are referenced to TMS (0.00 ppm). The prediction is based on data from related 2-aminothiophene and 3-bromothiophene derivatives[2].

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. As a primary aromatic amine, this compound is expected to exhibit characteristic N-H stretching and bending vibrations.

Table 3: Predicted IR Absorption Bands for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| N-H Asymmetric Stretch | 3400 - 3500 | Medium |

| N-H Symmetric Stretch | 3300 - 3400 | Medium |

| C-H Aromatic Stretch | 3000 - 3100 | Medium-Weak |

| N-H Bending (Scissoring) | 1580 - 1650 | Medium-Strong |

| C=C Aromatic Ring Stretch | 1400 - 1600 | Medium |

| C-N Aromatic Stretch | 1250 - 1335 | Strong |

| C-Br Stretch | 500 - 600 | Medium-Strong |

Note: Primary amines show two distinct N-H stretching bands[3][4]. The values are typical ranges for aromatic primary amines.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of a molecule. The presence of a bromine atom is readily identified by the characteristic isotopic pattern of the molecular ion.

Table 4: Predicted Key m/z Peaks in the Mass Spectrum of this compound

| m/z Value | Ion | Notes |

|---|---|---|

| 177 / 179 | [M]⁺ | Molecular ion peak. The two peaks will be of nearly equal intensity (~1:1 ratio) due to the natural abundance of ⁷⁹Br and ⁸¹Br isotopes. |

| 98 | [M - Br]⁺ | Fragment corresponding to the loss of the bromine atom. |

| Various | - | Other fragments resulting from the cleavage of the thiophene ring. |

Note: The nitrogen rule states that a compound with an odd number of nitrogen atoms will have an odd nominal molecular weight, which is consistent with the predicted molecular ion masses of 177 and 179 amu[1].

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

NMR Spectroscopy Protocol

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard. Transfer the solution to a 5 mm NMR tube.

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition:

-

Pulse Sequence: Standard single-pulse sequence.

-

Spectral Width: 12-15 ppm.

-

Number of Scans: 16-64 scans.

-

Relaxation Delay: 1-5 seconds.

-

-

¹³C NMR Acquisition:

-

Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).

-

Spectral Width: 200-220 ppm.

-

Number of Scans: 1024 or more scans to achieve adequate signal-to-noise.

-

Relaxation Delay: 2-5 seconds.

-

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Calibrate the chemical shift axis using the TMS signal at 0.00 ppm.

IR Spectroscopy Protocol

-

Sample Preparation:

-

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.

-

KBr Pellet: Mix ~1 mg of the sample with ~100 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a transparent disk using a hydraulic press.

-

-

Instrumentation: Use a Fourier Transform Infrared (FT-IR) spectrometer.

-

Data Acquisition:

-

Spectral Range: 4000 - 400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32 scans.

-

Background: Record a background spectrum of the empty sample compartment (or pure KBr pellet) before scanning the sample.

-

-

Data Processing: The final spectrum is presented as percent transmittance versus wavenumber (cm⁻¹).

Mass Spectrometry Protocol

-

Sample Preparation: Dissolve a small amount of the sample (~0.1 mg) in a suitable volatile solvent (e.g., methanol or acetonitrile) to a final concentration of approximately 10-100 µg/mL.

-

Instrumentation: Use a mass spectrometer with an Electron Ionization (EI) source, typically coupled with a Gas Chromatography (GC) inlet.

-

Data Acquisition (GC-MS):

-

Inlet: Introduce the sample via a GC system to separate it from any impurities.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

-

Mass Range: Scan from m/z 40 to 400.

-

-

Data Processing: Analyze the resulting mass spectrum to identify the molecular ion peaks ([M]⁺ and [M+2]⁺) and major fragment ions.

Visualization of Analytical Workflow

The following diagram illustrates the logical workflow for the spectroscopic characterization of a sample suspected to be this compound.

Caption: Spectroscopic analysis workflow for this compound.

References

Technical Guide: 3-Bromothiophen-2-amine (CAS No. 774492-91-0)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-Bromothiophen-2-amine, a key heterocyclic building block in medicinal chemistry and materials science. The document details its chemical identity, physical properties, a plausible synthetic protocol, and its potential applications in research and development.

Chemical Identity and Physical Properties

This compound is a substituted aminothiophene with the chemical formula C₄H₄BrNS. Its unique structure, featuring both a reactive bromine atom and a nucleophilic amine group on a thiophene core, makes it a versatile intermediate for the synthesis of more complex molecules.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source |

| CAS Number | 774492-91-0 | [1][2] |

| Molecular Formula | C₄H₄BrNS | [1][2] |

| Molecular Weight | 178.05 g/mol | [1][2] |

| Boiling Point | 236 °C | [3] |

| Density | 1.828 g/cm³ | [3] |

| Flash Point | 96 °C | [3] |

| pKa | 0.45 ± 0.10 (Predicted) | [3] |

| Storage | 2-8°C, protect from light | [3] |

| SMILES | NC1=C(Br)C=CS1 | [2] |

Synthesis Methodology: A Plausible Approach via Modified Gewald Reaction

To introduce the bromine atom at the 3-position, a potential strategy involves the use of an α-brominated carbonyl compound as a starting material.

Proposed Experimental Protocol

Reaction: Synthesis of this compound from 2-bromo-1-mercaptoacetone, malononitrile, and elemental sulfur.

Materials:

-

2-bromo-1-mercaptoacetone (or a suitable precursor)

-

Malononitrile

-

Elemental Sulfur (S₈)

-

Base (e.g., triethylamine, morpholine, or piperidine)

-

Solvent (e.g., ethanol, methanol, or dimethylformamide)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the α-brominated carbonyl compound and malononitrile in the chosen solvent.

-

Add the base catalyst to the mixture.

-

To this solution, add elemental sulfur.

-

Heat the reaction mixture to reflux and maintain for a period of 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

The solvent is then removed under reduced pressure.

-

The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to yield pure this compound.

Note: This is a proposed protocol based on established methodologies for the synthesis of related 2-aminothiophenes. Optimization of reaction conditions, including the choice of base, solvent, and reaction temperature, may be necessary to achieve the desired yield and purity.

Logical Workflow for Synthesis

The following diagram illustrates the key steps in the proposed synthesis of this compound, highlighting the condensation and cyclization stages characteristic of the Gewald reaction.

References

- 1. clearsynth.com [clearsynth.com]

- 2. 774492-91-0|this compound|BLD Pharm [bldpharm.com]

- 3. 2-氨基-3-溴-噻吩 | 774492-91-0 [m.chemicalbook.com]

- 4. sciforum.net [sciforum.net]

- 5. researchgate.net [researchgate.net]

- 6. arkat-usa.org [arkat-usa.org]

- 7. Gewald reaction - Wikipedia [en.wikipedia.org]

- 8. d-nb.info [d-nb.info]

- 9. Gewald Reaction [organic-chemistry.org]

Synthesis of 3-Bromothiophen-2-amine: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the most established and reliable synthetic routes for the preparation of 3-Bromothiophen-2-amine, a valuable heterocyclic building block in medicinal chemistry and materials science. The primary route detailed herein involves a three-step sequence starting from thiophene, proceeding through key intermediates, 2,3,5-tribromothiophene and 3-bromothiophene.

Overview of the Primary Synthetic Pathway

The most practical and widely reported synthesis of this compound is a multi-step process that circumvents the challenges of direct functionalization. The overall strategy involves:

-

Exhaustive Bromination of Thiophene: The initial step involves the perbromination of the thiophene ring to produce 2,3,5-tribromothiophene.

-

Selective Reductive Debromination: The subsequent selective removal of the bromine atoms at the more reactive α-positions (2 and 5) of 2,3,5-tribromothiophene yields the key intermediate, 3-bromothiophene.

-

Introduction of the Amino Group: The final stage involves the regioselective introduction of an amino group at the 2-position of 3-bromothiophene. This is typically achieved through a two-step sequence of nitration followed by reduction.

This strategic approach allows for precise control over the substitution pattern on the thiophene ring, leading to the desired this compound isomer.

Quantitative Data Summary

The following table summarizes the key quantitative data for each step of the primary synthetic pathway.

| Step | Reaction | Starting Material | Key Reagents | Product | Yield (%) |

| 1 | Exhaustive Bromination | Thiophene | Bromine, Chloroform | 2,3,5-Tribromothiophene | 75-85 |

| 2 | Reductive Debromination | 2,3,5-Tribromothiophene | Zinc dust, Acetic acid | 3-Bromothiophene | 89-92 |

| 3a | Nitration | 3-Bromothiophene | Nitric acid, Acetic anhydride | 3-Bromo-2-nitrothiophene | ~70-80 (estimated) |

| 3b | Reduction | 3-Bromo-2-nitrothiophene | Tin(II) chloride dihydrate, Hydrochloric acid | This compound | High (not specified) |

Detailed Experimental Protocols

The following protocols are based on established literature procedures and provide detailed methodologies for each key transformation.

Step 1: Synthesis of 2,3,5-Tribromothiophene

This procedure details the exhaustive bromination of thiophene.[1][2]

Materials:

-

Thiophene

-

Bromine

-

Chloroform

-

2N Sodium hydroxide solution

-

95% Ethanol

-

Potassium hydroxide

-

Calcium chloride

Equipment:

-

5-L three-necked flask with a mechanical stirrer, dropping funnel, and gas outlet

-

Cooling bath

-

Heating mantle

-

Separatory funnel

-

Distillation apparatus

Procedure:

-

In a 5-L three-necked flask, dissolve thiophene (13.4 moles) in 450 ml of chloroform.

-

Cool the flask in a cold-water bath.

-

Over a period of 10 hours, add bromine (40.6 moles) dropwise to the stirred solution. The evolved hydrogen bromide should be directed to a suitable gas trap.

-

After the addition is complete, allow the mixture to stand overnight at room temperature.

-

The following day, heat the mixture to 50°C for several hours.

-

Wash the reaction mixture with a 2N sodium hydroxide solution.

-

Separate the organic layer and reflux it for 7 hours with a solution of 800 g of potassium hydroxide in 1.5 L of 95% ethanol.

-

After reflux, pour the mixture into water.

-

Separate the organic layer, wash with water, and dry over anhydrous calcium chloride.

-

Purify the crude 2,3,5-tribromothiophene by vacuum distillation, collecting the fraction boiling at 123-124°C (9 mm Hg).

Step 2: Synthesis of 3-Bromothiophene

This protocol describes the selective reductive debromination of 2,3,5-tribromothiophene.[1][2][3]

Materials:

-

2,3,5-Tribromothiophene

-

Zinc dust

-

Acetic acid

-

10% Sodium carbonate solution

-

Calcium chloride

Equipment:

-

Three-necked flask with a mechanical stirrer and reflux condenser

-

Heating mantle

-

Distillation apparatus

-

Separatory funnel

Procedure:

-

To a three-necked flask, add 1850 ml of water, 783 g (12.0 moles) of zinc dust, and 700 ml of acetic acid.

-

Heat the stirred mixture to reflux.

-

Remove the heating mantle and add 2,3,5-tribromothiophene (4.00 moles) dropwise at a rate that maintains reflux.

-

After the addition is complete, heat the mixture at reflux for an additional 3 hours.

-

Arrange the apparatus for distillation and distill the mixture until no more organic material co-distills with the water.

-

Separate the lower organic layer and wash it successively with 50 ml of 10% sodium carbonate solution and 100 ml of water.

-

Dry the organic layer over anhydrous calcium chloride.

-

Fractionally distill the crude product. Collect the fraction boiling at 159–160°C to obtain 3-bromothiophene.

Step 3: Synthesis of this compound

This two-part procedure involves the nitration of 3-bromothiophene followed by the reduction of the resulting nitro compound.

Part A: Nitration of 3-Bromothiophene to 3-Bromo-2-nitrothiophene

This protocol is adapted from the general procedure for the nitration of thiophene.[4]

Materials:

-

3-Bromothiophene

-

Fuming nitric acid (sp. gr. 1.51)

-

Acetic anhydride

-

Glacial acetic acid

-

Ice

Equipment:

-

Three-necked flask with a thermometer, mechanical stirrer, and dropping funnel

-

Cooling bath

Procedure:

-

Prepare a solution of 3-bromothiophene (1 mole) in 340 cc of acetic anhydride.

-

Prepare a solution of fuming nitric acid (1.2 moles) in 600 cc of glacial acetic acid.

-

In a 2-L three-necked flask, cool half of the nitric acid solution to 10°C.

-

With stirring, add half of the 3-bromothiophene solution dropwise, maintaining the temperature below room temperature.

-

After the initial addition, cool the reaction mixture back to 10°C and add the remaining nitric acid solution.

-

Continue the dropwise addition of the remaining 3-bromothiophene solution.

-

Allow the reaction mixture to stand at room temperature for two hours.

-

Pour the reaction mixture onto an equal weight of crushed ice with vigorous stirring.

-

Collect the precipitated 3-bromo-2-nitrothiophene by filtration, wash thoroughly with ice water, and dry.

Part B: Reduction of 3-Bromo-2-nitrothiophene to this compound

This protocol utilizes tin(II) chloride for the reduction of the nitro group.[5][6]

Materials:

-

3-Bromo-2-nitrothiophene

-

Tin(II) chloride dihydrate (SnCl₂·2H₂O)

-

Concentrated hydrochloric acid

-

Ethanol

-

Sodium hydroxide solution (e.g., 2M)

-

Ethyl acetate

Equipment:

-

Round-bottom flask with a magnetic stirrer and reflux condenser

-

Heating mantle

-

Separatory funnel

-

Filtration apparatus

Procedure:

-

In a round-bottom flask, dissolve 3-bromo-2-nitrothiophene (1 equivalent) in ethanol.

-

Add tin(II) chloride dihydrate (approximately 5 equivalents) to the solution.

-

Slowly add concentrated hydrochloric acid.

-

Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and carefully neutralize it with a sodium hydroxide solution.

-

Extract the aqueous mixture with ethyl acetate.

-

Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to yield crude this compound, which can be further purified by column chromatography or recrystallization.

Visualization of Synthetic Pathways

The following diagrams, generated using the DOT language, illustrate the logical flow of the synthetic routes described.

Caption: Overall synthetic pathway for this compound.

Caption: Workflow for the exhaustive bromination of thiophene.

Caption: Workflow for the selective reductive debromination.

Caption: Two-step process for the introduction of the amino group.

References

An In-depth Technical Guide to the Synthesis of 3-Bromothiophen-2-amine

An in-depth technical guide to the synthesis of 3-Bromothiophen-2-amine, a valuable building block for researchers, scientists, and drug development professionals.

Introduction

This compound is a key heterocyclic intermediate in the synthesis of various pharmaceutical and agrochemical compounds. Its structure, featuring a thiophene core with adjacent bromo and amino substituents, offers versatile handles for further chemical modifications. The synthesis of this specific isomer is non-trivial due to the directing effects of the substituents on the thiophene ring. Direct synthesis via methods like the Gewald reaction is not straightforward for achieving this particular substitution pattern.

This guide details a reliable and regioselective multi-step synthetic pathway starting from commercially available thiophene. The core strategy involves the initial preparation of 3-bromothiophene, followed by functionalization at the 2-position with a carboxylic acid group, which is then converted to the target amine via a classical rearrangement reaction.

Overall Synthetic Pathway

The recommended synthetic route is a three-stage process that ensures the correct placement of the bromo and amino groups on the thiophene ring. The pathway leverages well-established and high-yielding organic transformations.

Caption: Overall synthetic workflow for this compound.

Stage 1: Synthesis of 3-Bromothiophene

The synthesis of the 3-bromothiophene intermediate is achieved in two steps from thiophene. Direct bromination of thiophene is highly selective for the 2- and 5-positions. Therefore, an indirect route involving exhaustive bromination followed by selective reduction is employed.[1]

Step 1.1: Exhaustive Bromination of Thiophene

Thiophene is treated with an excess of bromine to yield 2,3,5-tribromothiophene.

Experimental Protocol: In a 5-L three-necked flask equipped with a mechanical stirrer, dropping funnel, and a gas outlet connected to a scrubber, a solution of thiophene (13.4 moles) in chloroform (450 ml) is prepared. The flask is cooled in a water bath. Bromine (40.6 moles) is added dropwise over 10 hours while maintaining vigorous stirring. The mixture is left to stand overnight. It is then heated to 50°C for several hours, washed with 2N sodium hydroxide solution, and the organic layer is refluxed for 7 hours with ethanolic potassium hydroxide. After workup, the crude 2,3,5-tribromothiophene is purified by vacuum distillation.[2]

Step 1.2: Selective Reductive Debromination

The more reactive α-bromines (at positions 2 and 5) of 2,3,5-tribromothiophene are selectively removed using zinc dust in acetic acid.[2][3]

Experimental Protocol: A mixture of water (1850 ml), zinc dust (12.0 moles), and acetic acid (700 ml) is placed in a 5-L three-necked flask and heated to reflux with stirring. 2,3,5-Tribromothiophene (4.00 moles) is added dropwise at a rate that maintains reflux. The mixture is then refluxed for an additional 3 hours. The product is isolated by steam distillation. The organic layer is separated, washed with 10% sodium carbonate solution and water, dried over calcium chloride, and purified by fractional distillation.[2]

| Stage 1 Data Summary | Reagents | Conditions | Yield | Purity/Boiling Point |

| 1.1: Bromination | Thiophene, Bromine, Chloroform, NaOH, KOH, Ethanol | 0-50°C, reflux | High | bp 123-124°C (9 mm Hg) |

| 1.2: Reduction | 2,3,5-Tribromothiophene, Zinc, Acetic Acid | Reflux, 3 hours | 89-90%[2] | bp 159-160°C |

Stage 2: Synthesis of 3-Bromothiophene-2-carboxylic Acid

The 3-bromothiophene intermediate is carboxylated at the 2-position via a metal-halogen exchange followed by reaction with carbon dioxide.

Caption: Lithiation and carboxylation of 3-bromothiophene.

Experimental Protocol (General Procedure): To a solution of 3-bromothiophene in anhydrous tetrahydrofuran (THF) cooled to -78°C under an inert atmosphere (e.g., argon), a solution of n-butyllithium (n-BuLi) in hexanes (1.1 equivalents) is added dropwise. The mixture is stirred at -78°C for 1 hour. Excess crushed dry ice (solid CO₂) is then added in portions. The reaction mixture is allowed to warm to room temperature. The reaction is quenched with water, and the aqueous layer is acidified with HCl. The precipitated product is collected by filtration, washed with cold water, and dried.

| Stage 2 Data Summary | Reagents | Conditions | Typical Yield |

| Carboxylation | 3-Bromothiophene, n-BuLi, CO₂ | THF, -78°C to RT | 70-85% |

Stage 3: Conversion of Carboxylic Acid to Amine via Hofmann Rearrangement

The final stage involves the conversion of the carboxylic acid to the primary amine with the loss of one carbon atom. The Hofmann rearrangement is a reliable method for this transformation.[4]

Step 3.1: Amide Formation

The carboxylic acid is first converted to an acid chloride, which readily reacts with ammonia to form the corresponding primary amide.

Experimental Protocol: 3-Bromothiophene-2-carboxylic acid is refluxed with an excess of thionyl chloride (SOCl₂) until the evolution of gas ceases. The excess SOCl₂ is removed under reduced pressure to yield the crude acid chloride. The crude acid chloride is then dissolved in a suitable solvent (e.g., THF) and added slowly to a cooled, concentrated aqueous ammonia solution with vigorous stirring. The resulting precipitate, 3-bromothiophene-2-carboxamide, is filtered, washed with water, and dried.[5]

Step 3.2: Hofmann Rearrangement

The primary amide is treated with bromine and a strong base to induce rearrangement to the primary amine.

Experimental Protocol: A solution of sodium hydroxide in water is prepared and cooled in an ice bath. Bromine is added slowly to this solution to form a sodium hypobromite solution. 3-Bromothiophene-2-carboxamide is then added in portions to the cold hypobromite solution. The mixture is stirred and slowly warmed, then heated to a moderate temperature (e.g., 70-80°C) for a period of time (typically 1-2 hours). After cooling, the product is extracted with a suitable organic solvent (e.g., diethyl ether or dichloromethane). The organic extracts are combined, dried over an anhydrous salt (e.g., Na₂SO₄), and the solvent is evaporated to yield the crude this compound, which can be further purified by chromatography or distillation.[4]

| Stage 3 Data Summary | Reagents | Conditions | Typical Yield |

| 3.1: Amide Formation | 3-Bromothiophene-2-carboxylic acid, SOCl₂, NH₃ | Reflux, then 0°C to RT | High |

| 3.2: Hofmann Rearrangement | 3-Bromothiophene-2-carboxamide, Br₂, NaOH | 0°C to ~75°C | 60-80% |

The described multi-step synthesis provides a robust and regioselective route to this compound from thiophene. Each stage utilizes well-documented reactions, ensuring reproducibility and scalability. This technical guide provides the necessary protocols and data to enable researchers in drug discovery and materials science to access this important synthetic intermediate.

References

The Electronic Landscape of 3-Bromothiophen-2-amine: A Technical Guide for Chemical Innovation

For Immediate Release

This technical whitepaper provides an in-depth analysis of the electronic properties of the 3-bromothiophen-2-amine ring, a pivotal heterocyclic building block for researchers, scientists, and professionals in drug development and materials science. By examining its structural features, substituent effects, and reactivity, this guide offers a comprehensive understanding of the molecule's potential in advanced chemical synthesis.

Core Electronic Structure and Substituent Effects

The thiophene ring is an electron-rich aromatic heterocycle, inherently more reactive towards electrophilic substitution than benzene.[1][2] Its aromaticity, derived from the delocalization of six π-electrons over the five-membered ring, is the foundation of its chemical behavior. The electronic characteristics of this compound are further modulated by the interplay of its two substituents: an amino group at the C2 position and a bromo group at the C3 position.

-

The Amino Group (-NH₂): Positioned at C2, the amino group acts as a powerful activating group. Through a strong positive resonance effect (+R), it donates lone-pair electron density into the thiophene π-system.[3] This donation significantly increases the nucleophilicity of the ring, particularly at the ortho and para positions (C3 and C5). This effect also raises the energy of the Highest Occupied Molecular Orbital (HOMO), making the molecule more susceptible to oxidation and reaction with electrophiles.

-

The Bromo Group (-Br): The halogen at C3 exerts two opposing electronic influences. Its high electronegativity results in an electron-withdrawing inductive effect (-I), which tends to deactivate the ring by pulling electron density away through the sigma bond.[3] Concurrently, the lone pairs on the bromine atom can participate in resonance, donating electron density back to the ring (+R effect). While the inductive effect typically dominates for halogens, making them net deactivators, they still direct incoming electrophiles to the ortho and para positions.

Combined Influence: In this compound, the potent activating effect of the C2-amino group overrides the deactivating tendency of the C3-bromo group. The synergistic directing effects of both substituents strongly activate the C5 position, making it the primary site for electrophilic attack. The C4 position is sterically hindered and electronically less favored. This distinct regioselectivity is crucial for designing synthetic pathways that leverage this scaffold.

Quantitative Electronic Properties: A Comparative Analysis

While specific computational studies exclusively on this compound are not prevalent in the reviewed literature, a robust understanding can be built by analyzing data from structurally analogous thiophene derivatives. Density Functional Theory (DFT) is a standard method for calculating key electronic parameters such as HOMO and LUMO energies, which are critical for predicting reactivity and suitability in electronic applications.[4][5][6][7]

The HOMO energy correlates with the molecule's ability to donate electrons (ionization potential), while the LUMO energy relates to its ability to accept electrons (electron affinity). The HOMO-LUMO energy gap (ΔE) is an indicator of chemical stability and the energy required for electronic excitation.[8] A smaller gap generally implies higher reactivity and easier excitation.[9]

The following table summarizes DFT-calculated electronic properties for various substituted thiophenes, providing a framework for estimating the properties of this compound. The presence of the electron-donating amino group is expected to raise the HOMO level significantly, while the overall effect on the LUMO and energy gap will be a combination of all electronic factors.

| Compound | Substituents | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) | Reference |

| Thiophene-thiazole derivative | 5-chloro, thiazole | -5.75 | -2.03 | 3.72 | [8] |

| 3-Amino-thiophene-2-carboxamide deriv. | 3-NH₂, 2-CONH-R | - | - | ~5.0 | [4][10] |

| Thiophene Sulfonamide derivative | 2-SO₂NH-R | -5.99 | -1.34 | 4.65 | [6] |

| 5-Bromothiophene-pyrazole-amide deriv. | 5-Br, 2-CONH-R | -6.67 | -2.13 | 4.54 | [11] |

Note: Values are from DFT calculations at various levels of theory and are for comparative purposes.

Reactivity and Synthetic Utility

The electronic architecture of this compound makes it a versatile intermediate for constructing more complex molecules. The bromine atom at the C3 position is an excellent handle for transition-metal-catalyzed cross-coupling reactions, while the amino group can be functionalized or used to direct further reactions.

Representative Experimental Protocol: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a powerful method for forming carbon-carbon bonds. The protocol below is a representative procedure for coupling an arylboronic acid to the C3 position of the thiophene ring, a common transformation for this class of compounds.[12]

Reaction: this compound + Arylboronic Acid → 3-Arylthiophen-2-amine

Reagents and Materials:

-

This compound (1.0 eq)

-

Arylboronic acid (1.2 eq)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)

-

Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 eq)

-

Solvent (e.g., 1,4-Dioxane/Water mixture, Toluene, or DMF)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a flame-dried Schlenk flask under an inert atmosphere, add this compound, the arylboronic acid, and the base.

-

Add the palladium catalyst to the flask.

-

Add the degassed solvent system via cannula.

-

Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (4-24 hours), monitoring progress by TLC or GC-MS.

-

Upon completion, cool the reaction to room temperature and quench with water.

-

Extract the aqueous phase with an organic solvent (e.g., Ethyl Acetate, DCM).

-

Combine the organic layers, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the desired 3-arylthiophen-2-amine.

Conclusion

This compound possesses a unique electronic profile defined by the strong activating C2-amino group and the dual-natured C3-bromo substituent. This combination results in a highly nucleophilic aromatic system with a pronounced regioselectivity, making the C5 position exceptionally reactive. While direct quantitative data requires further dedicated computational studies, comparative analysis with related thiophene derivatives provides valuable insight into its likely HOMO-LUMO energies and chemical stability. Its utility in robust synthetic methodologies like palladium-catalyzed cross-coupling reactions solidifies its role as a valuable and versatile building block for the targeted synthesis of novel pharmaceuticals and advanced organic materials.

References

- 1. benchchem.com [benchchem.com]

- 2. download.e-bookshelf.de [download.e-bookshelf.de]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. DFT and Molecular Docking Study of 1-(2´-Thiophen)-2-propen-1-one-3-(2,3,5-trichlorophenyl) (TTCP) Molecule as Antiviral to Covid-19 Main Protease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Synthesis of Functionalized Thiophene Based Pyrazole Amides via Various Catalytic Approaches: Structural Features through Computational Applications and Nonlinear Optical Properties | MDPI [mdpi.com]

- 12. Synthesis and Characterization of New Thieno[3,2-b]thiophene Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide on the Stability and Storage of 3-Bromothiophen-2-amine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 3-Bromothiophen-2-amine. The information herein is curated for researchers, scientists, and professionals in the field of drug development, offering insights into the compound's stability profile, potential degradation pathways, and methodologies for its assessment.

Overview of this compound

This compound is a substituted thiophene derivative. The presence of an amino group and a bromine atom on the thiophene ring influences its chemical reactivity and stability. Thiophene and its derivatives are known to be susceptible to oxidation, particularly at the sulfur atom, while the amino group can undergo oxidation and other reactions. The carbon-bromine bond can be labile under certain conditions, such as exposure to light. Understanding these characteristics is crucial for the proper handling, storage, and application of this compound in research and development.

Recommended Storage and Handling Conditions

Proper storage is paramount to maintain the integrity and purity of this compound. Based on safety data sheets for structurally related compounds, the following conditions are recommended:

| Parameter | Recommended Condition | Rationale |

| Temperature | Store in a freezer, under -20°C for long-term storage. For short-term use, refrigeration at 2-8°C is advisable. | Lower temperatures slow down potential degradation reactions. |

| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen). | Minimizes the risk of oxidation of the amino group and the thiophene ring. |

| Light | Protect from light. Store in amber vials or light-blocking containers. | The carbon-bromine bond can be susceptible to photolytic cleavage. |

| Moisture | Keep in a dry place. Store in a desiccator. | Prevents hydrolysis and moisture-mediated degradation. |

| Container | Keep container tightly closed. | Prevents exposure to air and moisture. |

Handling Precautions:

-

Use personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

-

Handle in a well-ventilated area or under a chemical fume hood.

-

Avoid contact with incompatible materials such as strong oxidizing agents, strong bases, and strong reducing agents.

Predicted Stability Profile and Degradation Pathways

Table of Potential Degradation Under Stress Conditions:

| Stress Condition | Predicted Stability | Potential Degradation Products |

| Acidic Hydrolysis | Potential for degradation, especially at elevated temperatures. | Debromination, hydrolysis of the amino group (less likely). |

| Alkaline Hydrolysis | Potential for degradation. | Debromination. |

| **Oxidation (e.g., H₂O₂) ** | Likely to degrade. | Oxidation of the sulfur atom to a sulfoxide or sulfone, oxidation of the amino group. |

| Thermal Degradation | Degradation is expected at elevated temperatures. | Complex decomposition products, potentially involving ring opening. |

| Photolytic Degradation | Susceptible to degradation upon exposure to UV or visible light. | Debromination, formation of radical species leading to various products. |

A visual representation of the potential degradation pathways is provided below.

A Technical Guide to the Core Reactions of 3-Bromothiophen-2-amine: A Versatile Heterocyclic Building Block

Introduction: 3-Bromothiophen-2-amine is a pivotal heterocyclic building block in medicinal chemistry and materials science. Its unique bifunctional nature, featuring a reactive bromine atom at the 3-position and a nucleophilic amino group at the 2-position, allows for a diverse range of chemical transformations. This guide provides an in-depth analysis of the key reactions involving this compound, offering detailed experimental protocols, quantitative data, and process visualizations to aid researchers, scientists, and drug development professionals in leveraging its synthetic potential.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are fundamental transformations for C-C and C-N bond formation, enabling the construction of complex molecular architectures from simple precursors. This compound serves as an excellent substrate for several of these key reactions.

a) Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis for creating carbon-carbon bonds by reacting an organoboron compound with an organic halide.[1] For this compound, this reaction allows for the introduction of various aryl, heteroaryl, or alkyl groups at the 3-position of the thiophene ring. The reaction is generally tolerant of a wide range of functional groups.[2]

Quantitative Data: Suzuki-Miyaura Coupling of Bromothiophenes

While specific data for this compound is sparse in aggregated formats, the reactivity of the parent 3-bromothiophene provides a strong benchmark. The amino group, being electron-donating, can influence the reactivity of the C-Br bond.

| Entry | Bromothiophene Isomer | Catalyst/Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 1 | 3-Bromothiophene | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/H₂O | 80 | 12 | ~80-90%[3] |

| 2 | 2-Bromothiophene | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/H₂O | 80 | 12 | ~85-95%[3] |

Note: The reactivity at the 3-position is slightly lower than at the 2-position, which is more electron-deficient. However, high yields are achievable with modern catalyst systems.[3]

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

This protocol is adapted from procedures for similar bromothiophene substrates.[2][4]

-

Inert Atmosphere: To an oven-dried Schlenk flask, add this compound (1.0 eq.), the corresponding arylboronic acid (1.1-1.5 eq.), and a base such as K₂CO₃ or Cs₂CO₃ (2.0-3.0 eq.).

-

Catalyst Addition: Add the palladium catalyst, for example, Pd(PPh₃)₄ (0.02-0.05 eq.).

-

Solvent Addition: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times. Add a degassed solvent system, typically a mixture of toluene and water or dioxane and water.

-

Reaction: Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring progress by TLC or LC-MS.

-

Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Logical Relationship: Suzuki-Miyaura Coupling Workflow

Caption: Workflow for Suzuki-Miyaura C-C bond formation.

b) Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for forming carbon-nitrogen bonds by coupling an amine with an aryl halide.[5][6] While this compound already possesses an amino group, this reaction is crucial when the target molecule requires a different amine to be coupled at the 3-position, assuming the existing amino group is protected or the starting material is a dibromo-precursor. The amination of 3-bromothiophene can be more challenging than that of 2-bromothiophene, sometimes requiring specialized ligands.[3]

The catalytic cycle involves oxidative addition of the aryl halide to the Pd(0) complex, followed by coordination and deprotonation of the amine, and finally reductive elimination to yield the C-N coupled product.[5][7]

Quantitative Data: Buchwald-Hartwig Amination of Bromothiophenes

| Entry | Bromothiophene Isomer | Amine | Catalyst/Ligand | Base | Solvent | Temp. (°C) | Yield (%) |

| 1 | 3-Bromothiophene | Aniline | Pd₂(dba)₃ / Xantphos | Cs₂CO₃ | Dioxane | 110 | ~75-85%[3] |

| 2 | 2-Bromothiophene | Aniline | Pd₂(dba)₃ / Xantphos | Cs₂CO₃ | Dioxane | 110 | ~80-95%[3] |

Note: The choice of a bulky, electron-rich phosphine ligand (e.g., Xantphos, XPhos) is critical for achieving high yields, especially with less reactive aryl bromides like 3-bromothiophene.[3][5]

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

This protocol is a generalized procedure based on established methods.[3][8]

-

Glovebox Setup: Inside a glovebox, add the aryl bromide (e.g., a protected this compound derivative) (1.0 eq.), the amine (1.2 eq.), a palladium precatalyst (e.g., Pd₂(dba)₃, 0.01-0.02 eq.), the phosphine ligand (e.g., Xantphos, 0.02-0.04 eq.), and a strong base (e.g., Cs₂CO₃ or NaOtBu, 1.4 eq.) to a reaction tube.

-

Solvent Addition: Add anhydrous, degassed solvent (e.g., dioxane or toluene).

-

Reaction: Seal the tube, remove it from the glovebox, and place it in a preheated oil bath at 80-110 °C. Stir the reaction and monitor its progress by TLC or LC-MS.

-

Work-up: Once the starting material is consumed, cool the reaction to room temperature. Dilute the mixture with an organic solvent and filter through a pad of celite to remove inorganic salts and catalyst residues.

-

Purification: Wash the filtrate with water and brine. Dry the organic layer, concentrate it, and purify the residue by column chromatography.

Signaling Pathway: Buchwald-Hartwig Catalytic Cycle

Caption: Catalytic cycle for Buchwald-Hartwig amination.

Acylation of the Amino Group

The acylation of the primary amine at the 2-position is a straightforward and high-yielding reaction.[9] It is commonly used to install an amide functionality, which can serve as a key structural motif in biologically active molecules or as a protecting group for the amine. The reaction typically proceeds rapidly at room temperature with acid chlorides or anhydrides.[9]

Quantitative Data: Acylation of Aminothiophenes

| Entry | Amine Substrate | Acylating Agent | Base | Solvent | Conditions | Yield (%) |

| 1 | 2-Aminothiophene | Acetic Anhydride | Pyridine | DCM | Reflux, 15 min | >90%[10] |

| 2 | 2-Aminothiophene | Acetyl Chloride | NaOH (aq) | DCM | RT, 1 h | High |

Note: Yields for this type of reaction are typically high due to the nucleophilicity of the amine and the reactivity of the acylating agent.[9]

Experimental Protocol: N-Acylation with Acetic Anhydride

This protocol is adapted from a procedure for the synthesis of N-(3-Acetyl-2-thienyl)acetamide.[10]

-

Reactant Setup: In a round-bottom flask, dissolve this compound (1.0 eq.) in a suitable solvent such as dichloromethane (DCM) or pyridine.

-

Reagent Addition: Add an excess of acetic anhydride (1.5-2.0 eq.). If not using pyridine as the solvent, add a base like triethylamine or pyridine (1.5 eq.) to neutralize the acetic acid byproduct.

-

Reaction: Stir the mixture at room temperature. The reaction is often exothermic and typically complete within 1-2 hours. Monitor by TLC. For less reactive substrates, gentle heating or reflux may be required.[10]

-

Work-up: Upon completion, quench the reaction by slowly adding water to hydrolyze excess anhydride. If an organic solvent was used, wash the mixture with aqueous NaHCO₃ solution, water, and brine.

-

Purification: Dry the organic layer over Na₂SO₄, filter, and evaporate the solvent. The resulting N-acetylated product is often pure enough for subsequent steps, but can be further purified by recrystallization or column chromatography if necessary.

Experimental Workflow: N-Acylation of this compound

Caption: Step-by-step workflow for N-acylation.

Cyclization Reactions

The bifunctional nature of this compound makes it an ideal precursor for synthesizing fused heterocyclic systems, such as thieno[3,2-b]pyridines and other related scaffolds, which are prevalent in pharmaceutical agents.[11] These reactions often involve an initial reaction at the amino group followed by an intramolecular cyclization that utilizes the bromine atom.

For instance, a common strategy involves the acylation of the amine followed by an intramolecular Heck reaction or a copper-catalyzed cyclization to form a new ring.

Experimental Protocol: Synthesis of a Thieno[3,2-b]pyridine Scaffold (Conceptual)

This conceptual protocol illustrates a common strategy for building fused rings.

-

Initial Coupling/Acylation: React this compound with a suitable partner to introduce the necessary atoms for the new ring. For example, acylate with an α,β-unsaturated acid chloride to form an acrylamide intermediate.

-

Cyclization Setup: Dissolve the resulting intermediate (e.g., N-(3-bromothiophen-2-yl)acrylamide) in a solvent like DMF or DMA.

-

Catalyst and Base: Add a palladium catalyst (e.g., Pd(OAc)₂), a phosphine ligand (e.g., P(o-tol)₃), and a base (e.g., K₂CO₃).

-

Reaction: Heat the mixture under an inert atmosphere at high temperature (100-140 °C) to promote the intramolecular Heck cyclization.

-

Work-up and Purification: After cooling, perform a standard aqueous work-up, extract the product with an organic solvent, and purify by chromatography to isolate the fused thieno[3,2-b]pyridinone product.

Logical Relationship: Fused Ring Synthesis via Cyclization

Caption: General pathway for synthesizing fused heterocycles.

References

- 1. Palladium(0) catalyzed Suzuki cross-coupling reaction of 2,5-dibromo-3-methylthiophene: selectivity, characterization, DFT studies and their biological evaluations - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Facile synthesis of N- (4-bromophenyl)-1- (3-bromothiophen-2-yl)methanimine derivatives via Suzuki cross-coupling reaction: their characterization and DFT studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. mdpi.com [mdpi.com]

- 5. grokipedia.com [grokipedia.com]

- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 7. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]

- 8. researchgate.net [researchgate.net]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. First Synthesis of 3-Acetyl-2-aminothiophenes Using the Gewald Reaction [mdpi.com]

- 11. benchchem.com [benchchem.com]

Commercial Availability and Synthetic Strategies for 3-Bromothiophen-2-amine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the commercial availability of 3-Bromothiophen-2-amine (CAS No. 774492-91-0), a valuable building block in medicinal chemistry and materials science. Additionally, this guide outlines a viable synthetic protocol for its preparation, offering researchers the necessary information for both procurement and in-house synthesis.

Commercial Availability

This compound is available from a range of chemical suppliers, catering to various research and development needs. The typical purity offered is ≥95%, with some suppliers providing higher grades. It is crucial to note that the initially referenced CAS number 39977-83-2 is incorrect and corresponds to Methyl 6-(hydroxymethyl)pyridine-2-carboxylate. The correct CAS number for this compound is 774492-91-0 .

Below is a summary of representative commercial suppliers and their product offerings. Please note that pricing and availability are subject to change and should be confirmed directly with the supplier.

| Supplier | Product Name | CAS Number | Purity | Available Quantities |

| BLD Pharm | This compound | 774492-91-0 | ≥97% | Inquire |

| Clearsynth | 3-Bromo-2-thiophenamine | 774492-91-0 | Inquire | Inquire |

| BenchChem | This compound | 774492-91-0 | Usually 95% | Inquire |

| Manchester Organics | This compound | 774492-91-0 | Inquire | Inquire |

| 001Chemical | This compound | 774492-91-0 | Inquire | Inquire |

Physicochemical Data

A summary of the key physical and chemical properties of this compound is provided in the table below. This data has been compiled from various supplier technical data sheets.

| Property | Value |

| Molecular Formula | C₄H₄BrNS |

| Molecular Weight | 178.05 g/mol [1] |

| Appearance | Inquire with supplier |

| Purity | ≥95% - 97%[2][3] |

| Storage Conditions | Sealed in dry, store in freezer, under -20°C[1] |

| SMILES | NC1=C(Br)SC=C1 |

Synthetic Protocol: Buchwald-Hartwig Amination

The following is a generalized experimental protocol based on the principles of the Buchwald-Hartwig amination. Researchers should optimize the reaction conditions for their specific setup and scale.

Reaction Scheme:

Caption: Proposed synthesis of this compound via Buchwald-Hartwig amination.

Materials:

-

3-Bromothiophene

-

An ammonia equivalent (e.g., benzophenone imine, lithium bis(trimethylsilyl)amide) or an ammonia source under pressure

-

Palladium catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂)

-

Phosphine ligand (e.g., XPhos, SPhos, BINAP)[5]

-

Base (e.g., sodium tert-butoxide, cesium carbonate)

-

Anhydrous solvent (e.g., toluene, dioxane)

-

Inert gas (Argon or Nitrogen)

Experimental Procedure:

-

Preparation: To a dry Schlenk flask, add the palladium catalyst, phosphine ligand, and base under an inert atmosphere.

-

Addition of Reactants: Add the anhydrous solvent, followed by 3-bromothiophene and the amine source.

-

Reaction: Heat the reaction mixture to the appropriate temperature (typically 80-120 °C) and stir for the required time (monitor by TLC or GC-MS).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford this compound.

Supplier Selection Workflow

For researchers procuring this chemical, a systematic approach to supplier selection is recommended. The following diagram illustrates a logical workflow.

Caption: A general workflow for the selection of a chemical supplier.

This guide provides a foundational understanding of the commercial landscape and synthetic accessibility of this compound. For specific applications, further optimization of synthetic protocols and thorough evaluation of supplier specifications are recommended.

References

Methodological & Application

Application Notes and Protocols for the Suzuki Coupling of 3-Bromothiophen-2-amine

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[1][2] This powerful palladium-catalyzed reaction couples an organoboron species (typically a boronic acid or ester) with an organic halide or triflate.[3] In the realm of medicinal chemistry and materials science, thiophene-containing biaryls are of significant interest due to their presence in numerous biologically active compounds and organic electronic materials.

This document provides a detailed protocol for the Suzuki coupling of 3-Bromothiophen-2-amine with various arylboronic acids to synthesize 3-arylthiophen-2-amine derivatives. The presence of the free amino group on the thiophene ring can present challenges, such as catalyst inhibition through coordination with the palladium center. To address this, we present a robust protocol involving the protection of the amino group, followed by the Suzuki coupling and subsequent deprotection.

General Reaction Scheme

The overall synthetic strategy involves a three-step process:

-

Protection: The amino group of this compound is protected, for example, as a carbamate, to prevent interference with the palladium catalyst.

-

Suzuki Coupling: The N-protected this compound undergoes a Suzuki-Miyaura cross-coupling reaction with an arylboronic acid.

-

Deprotection: The protecting group is removed to yield the final 3-arylthiophen-2-amine product.

Experimental Protocols

Materials and Equipment

-

This compound

-

Arylboronic acids (various)

-

Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄])

-

Base (e.g., Potassium phosphate [K₃PO₄], Sodium carbonate [Na₂CO₃])

-

Solvent (e.g., 1,4-Dioxane, Toluene, Water)

-

Protecting agent (e.g., Di-tert-butyl dicarbonate [Boc₂O])

-

Deprotection agent (e.g., Trifluoroacetic acid [TFA])

-

Standard laboratory glassware for organic synthesis (Schlenk flask, condenser, etc.)

-

Inert atmosphere (Argon or Nitrogen)

-

Magnetic stirrer with heating plate

-

Standard work-up and purification equipment (separatory funnel, rotary evaporator, column chromatography supplies)

Protocol 1: N-Boc Protection of this compound

-

Dissolve this compound (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

-

Add a base, for example, triethylamine (1.2 eq).

-

Slowly add Di-tert-butyl dicarbonate (Boc₂O) (1.1 eq) to the solution at room temperature.

-

Stir the reaction mixture at room temperature for 4-12 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain N-Boc-3-Bromothiophen-2-amine.

Protocol 2: Suzuki Coupling of N-Boc-3-Bromothiophen-2-amine

This protocol is adapted from a similar procedure for a related substrate.[4]

-

To a Schlenk flask, add N-Boc-3-Bromothiophen-2-amine (1.0 eq), the desired arylboronic acid (1.2 eq), and potassium phosphate (K₃PO₄) (2.0 eq).

-

Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

-

Add Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3-5 mol%) to the flask.

-

Add a degassed mixture of 1,4-dioxane and water (e.g., 4:1 v/v) via syringe.

-

Heat the reaction mixture to 90 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

-

After completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with water and extract with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Protocol 3: N-Boc Deprotection

-

Dissolve the purified N-Boc-3-arylthiophen-2-amine in dichloromethane (DCM).

-

Add an excess of trifluoroacetic acid (TFA) (e.g., 5-10 eq) dropwise at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring by TLC.

-

Upon completion, carefully neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with an organic solvent.

-

Dry the organic layer, concentrate, and purify the final 3-arylthiophen-2-amine product as needed.

Data Presentation

The following table summarizes typical reaction parameters and expected yields for the Suzuki coupling of a protected this compound derivative with various arylboronic acids, based on literature for analogous substrates.[4] Actual yields may vary depending on the specific substrate and reaction conditions.

| Entry | Arylboronic Acid | Product | Yield (%) |

| 1 | Phenylboronic acid | N-Boc-3-phenylthiophen-2-amine | 65-75 |

| 2 | 4-Methylphenylboronic acid | N-Boc-3-(4-methylphenyl)thiophen-2-amine | 70-80 |

| 3 | 4-Methoxyphenylboronic acid | N-Boc-3-(4-methoxyphenyl)thiophen-2-amine | 68-78 |

| 4 | 4-Chlorophenylboronic acid | N-Boc-3-(4-chlorophenyl)thiophen-2-amine | 60-70 |

| 5 | 3-Nitrophenylboronic acid | N-Boc-3-(3-nitrophenyl)thiophen-2-amine | 55-65 |

Visualizations

Suzuki Coupling Catalytic Cycle

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow

Caption: Workflow for the synthesis of 3-arylthiophen-2-amines.

References

- 1. tcichemicals.com [tcichemicals.com]

- 2. Suzuki Coupling [organic-chemistry.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Facile synthesis of N- (4-bromophenyl)-1- (3-bromothiophen-2-yl)methanimine derivatives via Suzuki cross-coupling reaction: their characterization and DFT studies - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Buchwald-Hartwig Amination of 3-Bromothiophen-2-amine

Audience: Researchers, scientists, and drug development professionals.

Introduction

The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis, enabling the formation of carbon-nitrogen (C-N) bonds through a palladium-catalyzed cross-coupling reaction.[1][2] This powerful transformation has broad applications in medicinal chemistry and materials science due to its tolerance of a wide range of functional groups and its applicability to various aryl and heteroaryl halides.[1] These application notes provide a detailed protocol for the Buchwald-Hartwig amination of 3-Bromothiophen-2-amine, a key intermediate in the synthesis of various pharmaceutically active compounds and organic materials. The protocol outlines the coupling of this compound with a generic aryl amine, providing a template that can be adapted for specific research needs.

Reaction Principle

The Buchwald-Hartwig amination of this compound proceeds via a palladium-catalyzed cycle. The reaction involves the coupling of the C-Br bond of the thiophene ring with a primary or secondary amine in the presence of a phosphine ligand and a base. The catalytic cycle is generally accepted to involve three key steps:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound to form a Pd(II) complex.

-

Amine Coordination and Deprotonation: The amine substrate coordinates to the palladium center. A base then deprotonates the coordinated amine, forming a palladium-amido complex.

-

Reductive Elimination: The desired N-aryl-thiophen-2-amine product is formed, and the Pd(0) catalyst is regenerated, allowing the catalytic cycle to continue.[1]

The choice of ligand, base, and solvent is critical to the success of the reaction, influencing reaction rates, yields, and the suppression of potential side reactions.[3] For heteroaryl substrates, bulky, electron-rich phosphine ligands are often employed to facilitate the catalytic cycle.[4]

Quantitative Data Summary

The following table summarizes typical reaction conditions and expected yields for the Buchwald-Hartwig amination of various heteroaryl bromides with amines, providing a comparative reference for the protocol described below.

| Aryl Bromide | Amine | Pd Source (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| 4-Chlorotoluene | N-Methylaniline | Pd₂(dba)₃ (0.25) | YPhos ligand (0.5) | KOtBu (1.5) | Toluene | RT | 1 | >95 | [5] |

| 2-Bromotoluene | Morpholine | (NHC)Pd(allyl)Cl (cat.) | - | NaOtBu (1.2) | Dioxane | 100 | <1 | 99 | [6] |

| 6-Bromo-2-tertbutylaminothieno[3,2-d]pyrimidin-4(3H)-one | p-Toluidine | Pd(OAc)₂ (10) | Xantphos (20) | NaOtBu (3) | Dioxane | 100 | 18 | 70 | [7] |

| Heteroaryl Halides | Various Amines | Pd₂(dba)₃ (1-2) | Bulky Biaryl Phosphine (2-8) | NaOtBu (1.4) | Toluene | 100 | - | High | [4] |

Experimental Protocol

This protocol describes a general procedure for the Buchwald-Hartwig amination of this compound with a representative aryl amine.

Materials:

-

This compound

-

Aryl amine (e.g., Aniline)

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

-

Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)

-

Sodium tert-butoxide (NaOtBu)

-

Anhydrous Toluene

-

Standard glassware for inert atmosphere chemistry (Schlenk flask, condenser)

-

Magnetic stirrer and heating mantle

-

Inert gas supply (Nitrogen or Argon)

Procedure:

-

Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv), the aryl amine (1.2 mmol, 1.2 equiv), and sodium tert-butoxide (1.4 mmol, 1.4 equiv).

-

Catalyst and Ligand Addition: In a separate vial, weigh out Pd₂(dba)₃ (0.02 mmol, 2 mol%) and Xantphos (0.08 mmol, 8 mol%). Add these solids to the Schlenk flask.

-

Inert Atmosphere: Seal the Schlenk flask with a rubber septum, and evacuate and backfill with an inert gas (e.g., nitrogen or argon). Repeat this cycle three times to ensure an inert atmosphere.

-

Solvent Addition: Add anhydrous toluene (5 mL) to the flask via syringe.

-

Reaction: Place the flask in a preheated oil bath at 100-110 °C and stir the reaction mixture vigorously.

-

Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Once the reaction is complete (typically within 18-24 hours), cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate (20 mL) and filter it through a pad of Celite to remove the palladium catalyst.

-

Extraction: Transfer the filtrate to a separatory funnel and wash with water (2 x 20 mL) and brine (20 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the desired N-aryl-3-bromothiophen-2-amine.

Visualizations

.dot

Caption: Experimental workflow for Buchwald-Hartwig amination.

.dot

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

References

- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 2. benchchem.com [benchchem.com]

- 3. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Modular synthesis of aryl amines from 3-alkynyl-2-pyrones - PMC [pmc.ncbi.nlm.nih.gov]

- 6. rsc.org [rsc.org]

- 7. Pd-catalyzed C–C and C–N cross-coupling reactions in 2-aminothieno[3,2- d ]pyrimidin-4(3 H )-one series for antiplasmodial pharmacomodulation - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01687G [pubs.rsc.org]

The Versatility of 3-Bromothiophen-2-amine in Modern Medicinal Chemistry: Applications and Protocols

Introduction

3-Bromothiophen-2-amine is a pivotal heterocyclic building block in the field of medicinal chemistry. Its unique structural features, namely the reactive bromine atom and the nucleophilic amino group on a thiophene scaffold, offer a versatile platform for the synthesis of a diverse array of biologically active molecules. This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals, highlighting the utility of this compound in the discovery of novel therapeutics, particularly in the areas of oncology and inflammatory diseases. The thiophene core is a recognized pharmacophore in numerous approved drugs, and its derivatives continue to be a major focus of drug discovery efforts.[1]

Application Note 1: Synthesis of Thieno[2,3-d]pyrimidine Kinase Inhibitors

The thieno[2,3-d]pyrimidine scaffold is a well-established "privileged structure" in medicinal chemistry, known for its ability to mimic the purine core of ATP and interact with the hinge region of various protein kinases.[2] Dysregulation of kinase activity is a hallmark of many cancers, making kinase inhibitors a cornerstone of modern oncology.[3] this compound serves as an excellent starting material for the construction of this scaffold, with the bromine atom at the 3-position providing a convenient handle for further structural modifications to enhance potency and selectivity.